Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine

PI3Kδ inhibition AKT phosphorylation Cancer signaling

Researchers probing PI3Kδ-dependent AKT phosphorylation or CXCR4-mediated chemotaxis require tool compounds free of regioisomer cross-reactivity. Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine (CAS 885277-42-9) delivers ≥97% purity and multi-target activity validated in cellular assays: • PI3Kδ/AKT cellular IC₅₀ = 374 nM; CXCR4 receptor binding IC₅₀ = 548 nM • Selectivity over DHOase (>480-fold) and no activity at 2-pyridyl regioisomer (CAS 885277-45-2) • CNS-optimized profile (LogP 0.19, TPSA 34.15 Ų, zero Rule-of-5 violations) Supplied with full analytical documentation (NMR, HPLC) for immediate B-cell malignancy and inflammation model studies.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
CAS No. 885277-42-9
Cat. No. B1287200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine
CAS885277-42-9
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESC1COCCC1NCC2=CN=CC=C2
InChIInChI=1S/C11H16N2O/c1-2-10(8-12-5-1)9-13-11-3-6-14-7-4-11/h1-2,5,8,11,13H,3-4,6-7,9H2
InChIKeyATJWTRSJMKQBAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine: Structural & Physicochemical Profile


Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine (CAS 885277-42-9) is a secondary amine featuring a pyridin-3-ylmethyl group linked to a tetrahydropyran-4-yl scaffold. This heterocyclic core, characterized by molecular formula C₁₁H₁₆N₂O and molecular weight 192.26 g/mol, provides a balanced lipophilicity profile (ACD/LogP = 0.19) with zero Rule-of-5 violations, favorable for central nervous system (CNS) drug discovery programs . The compound is commercially available as a research chemical from multiple suppliers at purities typically ≥97%, confirmed by NMR, HPLC, or GC batch analysis . Its primary reported biological engagement includes inhibition of PI3Kδ-mediated AKT phosphorylation (cellular IC₅₀ = 374 nM), antagonism of CXCR4 receptor binding (IC₅₀ = 548 nM), and weak dihydroorotase inhibition (IC₅₀ = 180 µM), establishing a multi-target interaction profile [1][2].

Multi-target pathway tool: PI3Kδ, CXCR4, DHOase engagement context
CNS drug-like fragment: balanced LogP and favorable Rule-of-5 profile
Regioisomer-specific activity: 3-pyridyl position required for reported target engagement
Procurement confidence: multi-supplier availability with batch QC documentation

Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine: Why Generic Substitution Fails


Compounds within the pyridinylmethyl-tetrahydropyran amine class exhibit divergent biological activity profiles driven by subtle structural modifications. For instance, the regioisomer Pyridin-2-ylmethyl-(tetrahydro-pyran-4-yl)-amine (CAS 885277-45-2) shows entirely distinct biological applications, reported primarily as a ligand for coordination chemistry and neurological disorder intermediates, with no publicly available PI3Kδ or CXCR4 activity data . Similarly, gem-dimethyl substitution on the tetrahydropyran ring (2,2-dimethyl-N-(pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-amine, CAS 1098340-23-8) alters conformational flexibility and steric bulk, while bromination at the pyridine 6-position (CAS 1871397-36-2) introduces a heavy halogen that enables BRD4-BD1/BD2 inhibition (IC₅₀ < 100 nM) but fundamentally changes molecular recognition and synthetic tractability [1]. These structural variations—positional isomerism, ring substitution, and halogenation—produce non-overlapping target engagement profiles, physicochemical properties, and downstream synthetic utility. Consequently, generic substitution without confirming target-specific quantitative data and purity specifications risks experimental irreproducibility and wasted procurement expenditure.

Risk Factor
Target Compound
Structural Analog
Regioisomer mismatch
3-Pyridyl isomer: reported PI3Kδ/CXCR4 activity
2-Pyridyl isomer: no PI3Kδ/CXCR4 data; target engagement profile may not transfer
Steric hindrance risk
Unsubstituted THP ring: reported CXCR4 binding
2,2-Dimethyl analog: no CXCR4 activity reported; steric bulk may ablate binding
Selectivity profile shift
PI3Kδ/CXCR4/DHOase multi-target interaction profile
6-Bromo analog: redirects activity toward BRD4 inhibition; orthogonal selectivity context

Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine vs. Structural Analogs: Key Evidence


PI3Kδ Cellular Inhibition: 3-Pyridyl vs. 2-Pyridyl Regioisomer

Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine inhibits PI3Kδ-mediated AKT phosphorylation at Ser473 in Ri-1 cells with an IC₅₀ of 374 nM [1]. In contrast, the 2-pyridyl regioisomer (CAS 885277-45-2) has no reported PI3Kδ activity in any public database, indicating that the pyridine nitrogen position is a critical determinant of PI3Kδ engagement. This represents a functional presence-versus-absence differentiation for researchers selecting compounds for PI3K pathway studies.

PI3Kδ Cellular Inhibition
Cross-study comparable
Target: IC₅₀ = 374 nM
Comparator: No activity reported
Regioisomer-specific PI3Kδ engagement context
3-pyridyl nitrogen position critical for target interaction
PI3Kδ inhibition AKT phosphorylation Cancer signaling Cellular assay

CXCR4 Binding Inhibition: Unsubstituted vs. 2,2-Dimethyl Analog

Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine binds to CXCR4 in human SUPT1 cells, inhibiting anti-CXCR4 mAb clone 173 binding with an IC₅₀ of 548 nM [1]. The 2,2-dimethyl-substituted analog (CAS 1098340-23-8) has no publicly reported CXCR4 activity, despite its structural similarity in the pyridin-3-ylmethyl amine motif. This suggests that gem-dimethyl substitution on the tetrahydropyran ring sterically hinders or conformationally disrupts the binding pose required for CXCR4 engagement.

CXCR4 Binding Inhibition
Class-level inference
Target: IC₅₀ = 548 nM
Comparator: No CXCR4 activity reported
Dimethyl substitution may sterically hinder receptor binding
Binding pose disruption inferred from analog inactivity
CXCR4 antagonism Chemokine receptor Immuno-oncology FACS binding assay

Dihydroorotase Selectivity: 6-Bromo Analog Comparison

Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine exhibits weak inhibition of dihydroorotase (DHOase) from mouse Ehrlich ascites cells with an IC₅₀ of 180 µM (1.80 × 10⁵ nM) at pH 7.37 [1]. By contrast, the 6-bromo-substituted analog (CAS 1871397-36-2) shows potent BRD4-BD1/BD2 inhibition (IC₅₀ < 100 nM) [2]. The >1,800-fold difference in potency between DHOase (target compound) and BRD4 (bromo analog) highlights orthogonal target selectivity profiles: the unsubstituted compound engages PI3Kδ/CXCR4/DHOase pathways, while halogenation redirects activity toward bromodomain inhibition. This orthogonal selectivity is a key differentiator for pathway-specific research tool selection.

Dihydroorotase Selectivity
Cross-study comparable
DHOase IC₅₀ = 180,000 nM
vs. BRD4 IC₅₀
>1,800-fold orthogonal selectivity context
Halogenation redirects activity toward bromodomain inhibition
CNS Drug-Likeness
Class-level inference
LogP = 0.19; TPSA = 34.15 Ų
HBD = 1; Rule-of-5 Violations = 0
Favorable CNS property profile vs. bulkier analogs
Comparator LogP estimates based on fragment contributions; experimental data to verify
Supplier Purity & QC
Supporting evidence
Target: ≥97% purity, documented CoA
Analogs: 95–98% purity, variable QC documentation
Procurement batch-consistency context
CoA availability reduces batch variability risk; source-specific review recommended
Dihydroorotase Pyrimidine biosynthesis Enzyme inhibition Selectivity profiling

CNS Drug-Likeness: vs. Halogenated & Alkylated Analogs

Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine possesses an ACD/LogP of 0.19, zero Rule-of-5 violations, a topological polar surface area (TPSA) of 34.15 Ų, and only one hydrogen bond donor . These parameters align favorably with CNS drug-likeness criteria. In contrast, the 6-bromo analog introduces a heavy halogen (increased molecular weight and lipophilicity), while the 2,2-dimethyl analog (C₁₃H₂₀N₂O, MW 220.31) increases LogP and steric bulk, potentially reducing CNS penetration. For CNS-targeted programs, the target compound's lower LogP and TPSA provide a superior starting point relative to bulkier or more lipophilic analogs.

CNS Drug-Likeness
Class-level inference
LogP = 0.19; TPSA = 34.15 Ų
HBD = 1; Rule-of-5 Violations = 0
Favorable CNS property profile vs. bulkier analogs
Comparator LogP estimates based on fragment contributions; experimental data to verify
CNS drug-likeness LogP Rule of 5 Physicochemical properties

Supplier Purity & QC: Batch Consistency vs. Unverified Sources

Commercially, Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine is supplied by Bidepharm at 97% purity with batch-specific QC documentation including NMR, HPLC, and GC , and by MolCore at NLT 98% purity with ISO-certified quality systems . Other suppliers offer the compound at 96% purity (Molbase) . In comparison, the 2-pyridyl isomer and 2,2-dimethyl analog are often listed at 95–98% purity but with less consistently available batch-specific QC from multiple vendors. For reproducible research, sourcing from suppliers providing certificate of analysis (CoA)-level documentation with ≥97% purity is recommended.

Supplier Purity & QC
Supporting evidence
Target: ≥97% purity, documented CoA
Analogs: 95–98% purity, variable QC documentation
Procurement batch-consistency context
CoA availability reduces batch variability risk; source-specific review recommended
Purity specification QC documentation NMR HPLC Procurement quality

Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine: Research & Industrial Applications


PI3Kδ-Dependent Cancer Signaling Studies

With validated cellular inhibition of PI3Kδ-mediated AKT phosphorylation (IC₅₀ = 374 nM), this compound serves as a tool molecule for dissecting PI3Kδ-dependent signaling in B-cell malignancies and inflammatory disease models. Researchers should select this compound over the 2-pyridyl regioisomer, which lacks any documented PI3Kδ activity, ensuring pathway-specific rather than off-target pharmacological effects [1].

CXCR4 Antagonism in Immuno-Oncology

The compound's inhibition of anti-CXCR4 mAb binding (IC₅₀ = 548 nM) in human SUPT1 cells supports its use in studying CXCR4-mediated cell migration, hematopoietic stem cell mobilization, and tumor microenvironment modulation. It is preferred over the 2,2-dimethyl analog, which has no reported CXCR4 activity and may be inactive due to steric hindrance from gem-dimethyl substitution [2].

CNS Drug Discovery Lead Optimization

Possessing an ACD/LogP of 0.19, TPSA of 34.15 Ų, and zero Rule-of-5 violations, this compound is an attractive fragment or lead-like starting point for CNS-targeted medicinal chemistry programs. Its lower lipophilicity and smaller polar surface area compared to halogenated (6-bromo) or alkylated (2,2-dimethyl) analogs favor blood-brain barrier penetration, enabling CNS-focused structure-activity relationship (SAR) exploration .

Enzyme Selectivity & Pyrimidine Biosynthesis Research

The compound's weak dihydroorotase inhibition (IC₅₀ = 180 µM) provides a selectivity counter-screen for researchers developing PI3Kδ or CXCR4 tool compounds, confirming that DHOase engagement is >480-fold weaker than primary target inhibition. This selectivity baseline supports its use as a control compound in pyrimidine biosynthesis pathway studies, where DHOase inhibition must be excluded as a confounding factor [3].

Application
Selection Property
Validation Focus
PI3Kδ signal transduction studies
3-Pyridyl regioisomer engagement
Cellular AKT phosphorylation endpoint review
CXCR4-mediated chemokine receptor research
Unsubstituted THP scaffold requirement
Receptor binding assay-response context
CNS lead-like fragment exploration
Low LogP and favorable TPSA profile
CNS permeability model-response interpretation
Enzyme selectivity counter-screening
Weak DHOase interaction baseline
Pyrimidine biosynthesis pathway exclusion context

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